REACTION_CXSMILES
|
B.O1CCCC1.[N+:7]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])[C:13](O)=[O:14])([O-:9])=[O:8]>O1CCCC1>[N+:7]([C:10]1[CH:11]=[C:12]([CH2:13][OH:14])[CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])([O-:9])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
B.O1CCCC1
|
Name
|
|
Quantity
|
93.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at −20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
It was quenched by the addition of 32 mL of 1:1 acetic acid/water
|
Type
|
CUSTOM
|
Details
|
Solvents were removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was poured into an ice-cold 1000 mL of sat. sodium bicarbonate
|
Type
|
STIRRING
|
Details
|
with vigorous stirring over 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with sat. sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration, solvents
|
Type
|
CUSTOM
|
Details
|
were removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |